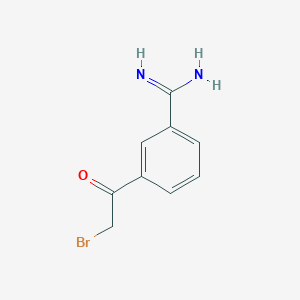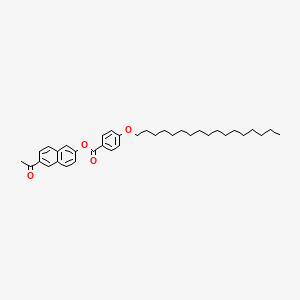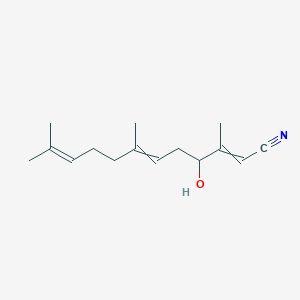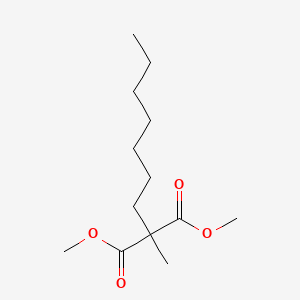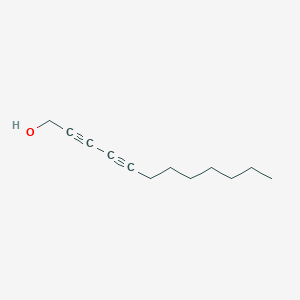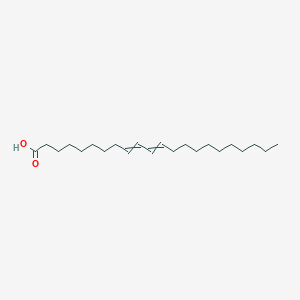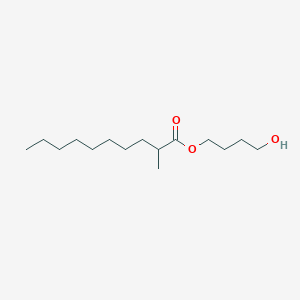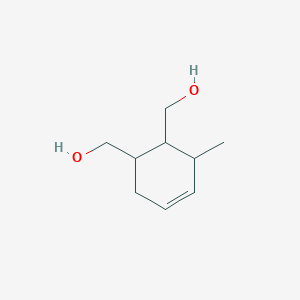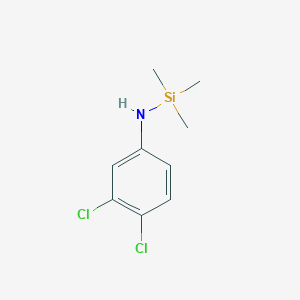
N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 3,4-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine typically involves the reaction of 3,4-dichloroaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3,4-Dichloroaniline+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted silanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of amines or other reduced compounds.
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-Dichlorophenyl)-1,1-dimethylurea: A herbicide that inhibits photosynthesis by blocking the electron flow in photosystem II.
N-(3,4-Dichlorophenyl)methyl oxamic acid: Used in organic synthesis and has potential biological activity.
Propanil: An anilide herbicide used for weed control in rice fields.
Uniqueness
N-(3,4-Dichlorophenyl)-1,1,1-trimethylsilanamine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it a valuable reagent in organic synthesis and materials science.
Propriétés
Numéro CAS |
92463-42-8 |
|---|---|
Formule moléculaire |
C9H13Cl2NSi |
Poids moléculaire |
234.19 g/mol |
Nom IUPAC |
3,4-dichloro-N-trimethylsilylaniline |
InChI |
InChI=1S/C9H13Cl2NSi/c1-13(2,3)12-7-4-5-8(10)9(11)6-7/h4-6,12H,1-3H3 |
Clé InChI |
BWXCNSIOBKPVIZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)


![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
